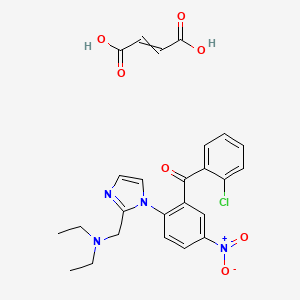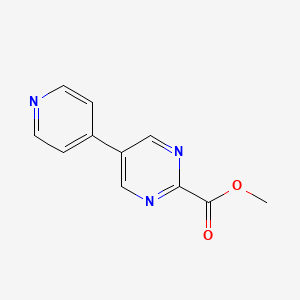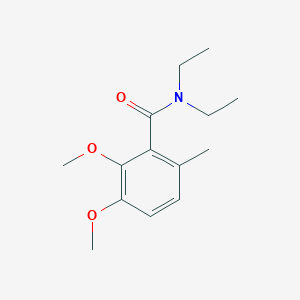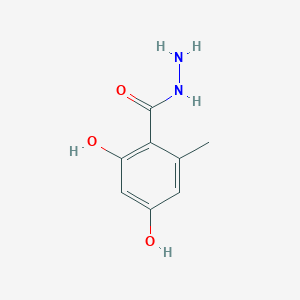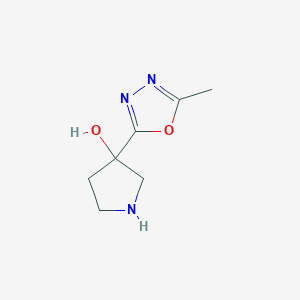
3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine is a complex organic compound that features a unique arrangement of benzimidazole, pyrazole, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole and pyrazole intermediates, followed by their coupling with a pyridine derivative.
-
Step 1: Synthesis of 6-methoxy-1H-benzimidazole
Starting materials: o-phenylenediamine and methoxyacetic acid.
Reaction conditions: The reaction is carried out under reflux in the presence of a dehydrating agent such as polyphosphoric acid.
-
Step 2: Synthesis of 1H-pyrazole
Starting materials: Hydrazine hydrate and 1,3-diketone.
Reaction conditions: The reaction is typically performed in ethanol under reflux conditions.
-
Step 3: Coupling Reaction
Starting materials: 6-methoxy-1H-benzimidazole, 1H-pyrazole, and 2-chloropyridine.
Reaction conditions: The coupling reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Employed as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s unique structure allows it to interact with multiple binding sites, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridine
- 3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-ol
Uniqueness
3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine is unique due to the presence of both benzimidazole and pyrazole rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C16H14N6O |
|---|---|
Molecular Weight |
306.32 g/mol |
IUPAC Name |
3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C16H14N6O/c1-23-11-2-3-13-14(5-11)22-16(21-13)12-4-9(6-18-15(12)17)10-7-19-20-8-10/h2-8H,1H3,(H2,17,18)(H,19,20)(H,21,22) |
InChI Key |
JXLKRKLPHFUYPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C3=C(N=CC(=C3)C4=CNN=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


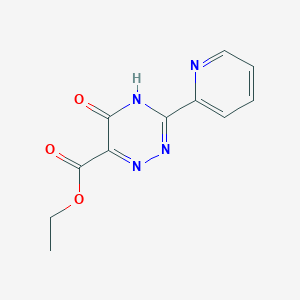

![tert-butyl N-[(2-amino-5-methoxyphenyl)methyl]carbamate](/img/structure/B13873119.png)
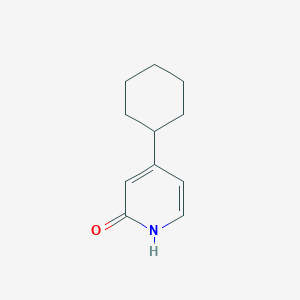
![2-[4-[3-(4-Aminophenyl)propyl]piperazin-1-yl]ethanol](/img/structure/B13873128.png)
